molecular formula C14H23N3 B15060144 N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine

N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B15060144
M. Wt: 233.35 g/mol
InChI Key: MMJOHVDPQJTHNX-UHFFFAOYSA-N
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Description

N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine (CAS 1352497-16-5) is a high-purity chemical compound with the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol . This molecule features a piperidine ring linked to a pyridin-2-amine scaffold through its 3-position, with an isobutyl substituent on the amine nitrogen. Piperidine derivatives are among the most significant synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of drugs and numerous alkaloids . The piperidine-pyridinamine structure is a privileged scaffold in medicinal chemistry, frequently explored in structure-based drug design (SBDD) for targeting various enzymes and receptors . As a piperidine-containing compound, it serves as a versatile intermediate for constructing potential therapeutic agents, particularly in the development of central nervous system (CNS) active compounds and enzyme inhibitors . Its structure is highly amenable to synthetic modification, making it a valuable template for generating diverse chemical libraries in hit-to-lead optimization campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methylpropyl)-3-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-11(2)10-17-14-12(6-5-9-16-14)13-7-3-4-8-15-13/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,16,17)

InChI Key

MMJOHVDPQJTHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyridine-2-carbaldehyde Intermediates

A common strategy involves reductive amination between pyridine-2-carbaldehyde derivatives and isobutylamine. For example:

  • Intermediate Preparation : 3-(Piperidin-2-yl)pyridine-2-carbaldehyde is synthesized via palladium-catalyzed C–H activation of pyridine derivatives using a 2-(pyridin-2-yl)isopropyl (PIP) amine directing group.
  • Reductive Amination : The aldehyde intermediate reacts with isobutylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at 0–25°C, yielding the target compound.

Key Conditions :

  • Solvent: DCM or methanol
  • Temperature: 0–25°C
  • Yield: 60–75%

Buchwald-Hartwig Coupling of Halopyridines

Aryl halides, such as 3-bromo-2-aminopyridine, undergo cross-coupling with piperidine-2-ylboronic acid or its equivalents:

  • Catalytic System : Pd(OAc)₂/XPhos (2–5 mol%)
  • Base : Cs₂CO₃ or K₃PO₄
  • Solvent : 1,4-Dioxane or toluene at 100–110°C

This method achieves moderate yields (45–65%) but requires stringent anhydrous conditions.

Hydrogenation of Pyridine-Piperidine Precursors

Selective hydrogenation of pyridine rings to piperidines using Rh-Ni/C bimetallic catalysts:

  • Substrate : 3-(Pyridin-2-yl)pyridine derivatives
  • Conditions : H₂ (3 atm), isopropanol, phosphoric acid additive, 25–50°C
  • Yield : Up to 90%

This method is notable for its mild conditions and high atom economy.

Optimization Strategies

Catalytic Directing Groups

The PIP amine directing group enables β-C(sp³)–H functionalization of pyridines, facilitating regioselective piperidine ring formation. DFT studies indicate that the gem-dimethyl moiety in PIP lowers transition-state energy, enhancing reaction efficiency.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMA) improve coupling reaction rates but may require subsequent purification.
  • Low-temperature reductive amination minimizes side reactions, such as over-reduction.

Data Tables

Table 1. Comparison of Synthetic Methods

Method Catalytic System Yield (%) Key Advantages Limitations
Reductive Amination NaBH(OAc)₃ 60–75 Mild conditions, scalability Requires aldehyde precursor
Buchwald-Hartwig Pd/XPhos 45–65 Broad substrate scope High catalyst loading
Hydrogenation Rh-Ni/C, H₃PO₄ 85–90 High atom economy Specialized equipment needed

Table 2. Spectroscopic Data (Representative Example)

Parameter Value Source
¹H NMR (CDCl₃) δ 3.56 (m, 1H), 2.99 (m, 1H), ...
HRMS m/z 233.35 [M+H]⁺
Melting Point Not reported

Chemical Reactions Analysis

Types of Reactions: N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine rings allow the compound to fit into binding sites, where it can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Reference ID
N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine C₁₃H₂₁N₃ 3-(Piperidin-2-yl), N-isobutyl Potential CNS penetration, kinase inhibition (inferred)
N-(2-Pyridinylmethyl)-2-propanamine C₉H₁₄N₂ N-Isopropyl, pyridinylmethyl Intermediate in drug synthesis
3-Nitro-N-(2-pyridin-2-ylethyl)pyridin-2-amine C₁₂H₁₃N₅O₂ 3-Nitro, pyridinylethyl chain Unclear; nitro group may affect reactivity
N-(3-Methoxypropyl)pyridin-2-amine C₉H₁₄N₂O 3-Methoxypropyl chain Synthesized via alkali metal hydride-mediated amination
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine C₁₂H₉F₄N₃ 3-CF₃, 5-(3-fluorophenyl) Potential fluorinated bioactive analog
LAS38096 (A2B antagonist) C₁₅H₁₂N₆O 4'-(2-Furyl), pyridin-3-yl Selective A2B adenosine receptor antagonist (Ki = 17 nM)

Key Observations :

  • Electron-Withdrawing Groups : Analogues with nitro () or trifluoromethyl () substituents exhibit distinct electronic profiles, which may alter binding affinities or metabolic stability.
  • Piperidine vs. Other Heterocycles : Piperidine-containing compounds (e.g., ’s piperidinyl-pyrimidine derivatives) often show improved solubility and target engagement compared to purely aromatic systems .

Pharmacological and Functional Comparisons

Kinase Inhibition Potential

Pyridin-2-amine derivatives are established kinase inhibitors. For instance, reports N-(1H-pyrazol-3-yl)pyridin-2-amine as a potent DLK inhibitor (brain-penetrant, IC₅₀ < 10 nM). The piperidine ring in the target compound may similarly engage kinase active sites through hydrogen bonding or hydrophobic interactions .

Receptor Antagonism

LAS38096 (), a pyrimidin-2-amine analogue, exhibits high A2B receptor selectivity (Ki = 17 nM). Structural parallels suggest that this compound could target adenosine or related G-protein-coupled receptors, though its selectivity profile would depend on substituent arrangement.

Metabolic Stability

Compounds with branched alkyl chains (e.g., isobutyl) often resist oxidative metabolism compared to linear chains. This property, combined with the piperidine ring’s stability, may enhance the target compound’s half-life relative to analogues like N-(3-methoxypropyl)pyridin-2-amine .

Biological Activity

N-Isobutyl-3-(piperidin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological implications, and synthesis methods.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₃N₃ and a molecular weight of 233.35 g/mol. The compound features a pyridine ring and a piperidine moiety, with an isobutyl group attached to the nitrogen atom of the piperidine ring. This unique structure is crucial for its biological activity, particularly as a modulator of neurotransmitter systems.

Research indicates that this compound acts primarily as an agonist at serotonin receptors, particularly the 5-HT1F subtype. This receptor is implicated in various neurological conditions, including migraines and mood disorders. The compound's interaction with serotonin receptors suggests potential applications in treating these conditions by influencing pathways related to mood regulation and pain perception.

Additionally, the piperidine ring may facilitate interactions with dopamine and norepinephrine systems, further enhancing its pharmacological profile.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Target Effect
Serotonin Receptor Agonism5-HT1FModulation of mood and pain perception
Dopamine Receptor InteractionD1/D2Potential effects on anxiety and depression
Norepinephrine System InteractionNAPossible implications in mood disorders

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance, compounds featuring piperidine and pyridine moieties have been investigated for their effects on various receptors:

  • Serotonin Receptor Studies : Research has shown that derivatives of this compound can significantly affect serotonin receptor activity, influencing both mood and pain pathways. These findings support the potential use of such compounds in treating migraines and other neurological disorders .
  • Dopaminergic Activity : Investigations into related compounds have indicated that modifications to the piperidine structure can enhance binding affinity for dopamine receptors, suggesting that this compound may also exhibit similar properties .

Synthesis Methods

Various synthesis methods have been developed for producing this compound, highlighting its versatility in organic synthesis:

  • Direct Amine Synthesis : Utilizing amine chemistry to attach the isobutyl group to the piperidine nitrogen.
  • Pyridine Ring Functionalization : Modifying the pyridine ring to optimize binding affinity at target receptors.

These methods emphasize strategic planning in synthetic organic chemistry to achieve high yields and purity while tailoring pharmacological profiles .

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